molecular formula C11H17NO4 B1277215 Boc-(R)-3-amino-5-hexynoic acid CAS No. 332064-91-2

Boc-(R)-3-amino-5-hexynoic acid

Cat. No. B1277215
M. Wt: 227.26 g/mol
InChI Key: QZRLAJLEZVWLOV-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of peptides for pharmaceutical applications. In the case of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to the unusual amino acid residue of the anticancer agent Microsporin B, the synthesis involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . This method showcases the importance of protecting groups in the synthesis of complex molecules, allowing for the selective modification of specific parts of the molecule while leaving others unaffected.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of Boc-(R)-3-amino-5-hexynoic acid, they do provide insight into the structural considerations of similar Boc-protected amino acids. The presence of the Boc group (tert-butoxycarbonyl) is a common strategy to protect the amine functionality during peptide synthesis. The molecular structure of these compounds is designed to be stable under certain conditions but allows for deprotection when needed, as seen in the synthesis of the derivative of 2-amino-6-mercaptohexanoic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-protected amino acids are tailored to ensure the stability of the protective groups while allowing for further reactions to occur at other sites of the molecule. For instance, the derivative of 2-amino-6-mercaptohexanoic acid was stable to acidolysis but could be deprotected with simultaneous disulfide formation by treatment with diphenyl sulfoxide and trichloromethylsilane . This highlights the chemical reactivity of such compounds and the careful orchestration of reactions required to achieve the desired end products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall structure of the molecule. These properties are crucial for the solubility, stability, and reactivity of the compounds in various stages of peptide synthesis. The Boc group, in particular, is known for its ease of removal under acidic conditions, which is a valuable property in the stepwise construction of peptides. The papers provided do not offer specific details on the physical and chemical properties of Boc-(R)-3-amino-5-hexynoic acid, but they do illustrate the general characteristics of Boc-protected amino acids used in peptide synthesis .

Scientific Research Applications

  • Chemical Synthesis

    • Boc protection is a common technique used in the synthesis of various organic compounds . Specifically, Boc-®-3-amino-5-hexynoic acid could be used as a building block in the synthesis of more complex molecules.
    • The Boc group can be added to amines, amino acids, and amino alcohols in a catalyst and solvent-free media under mild reaction conditions . This process is considered green and eco-friendly .
    • The products of this reaction can be confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
    • The results of this process are almost quantitative, meaning that nearly all of the starting material is converted into the desired product .
  • Deprotection Studies

    • The Boc group can also be removed from the molecule when it is no longer needed . This process is known as deprotection.
    • Deprotection can be achieved using various methods, such as the use of Dawson heteropolyacid catalyst or a choline chloride/p-toluenesulfonic acid deep eutectic solvent .
    • These methods allow for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
  • Boronic Acid-Based Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry is a field that has seen numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in this field .
    • The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Dual Protection of Amino Functions

    • Dual protection of amino functions involving Boc is a technique used in the synthesis of various organic compounds .
    • This technique involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
    • Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
  • Electrophilic Trapping of Arylmetal Intermediates

    • Boc-®-3-amino-5-hexynoic acid could potentially be used in the electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
  • Pharmaceutical Research and Development
    • N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .
    • Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .
    • In this study, simple solid Brønsted acid catalysts were used to achieve continuous N-Boc deprotection of amines, without additional workup steps .
    • Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .

Safety And Hazards

When handling “Boc-®-3-amino-5-hexynoic acid”, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Efficient and sustainable methods for N-Boc deprotection are being explored. For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst has been described . This allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLAJLEZVWLOV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426576
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-amino-5-hexynoic acid

CAS RN

332064-91-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-5-hexynoic acid
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